8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
CAS No.:
Cat. No.: VC9444531
Molecular Formula: C13H17N5O3
Molecular Weight: 291.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17N5O3 |
|---|---|
| Molecular Weight | 291.31 g/mol |
| IUPAC Name | 6-(3-hydroxypropyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
| Standard InChI | InChI=1S/C13H17N5O3/c1-8-7-18-9-10(14-12(18)17(8)5-4-6-19)15(2)13(21)16(3)11(9)20/h7,19H,4-6H2,1-3H3 |
| Standard InChI Key | GRQZEWIHKGROCE-UHFFFAOYSA-N |
| SMILES | CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)C)C |
| Canonical SMILES | CC1=CN2C3=C(N=C2N1CCCO)N(C(=O)N(C3=O)C)C |
Introduction
8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazole derivatives. It features a unique structure with multiple methyl groups and a hydroxypropyl side chain, contributing to its distinct chemical properties. The molecular formula of this compound is C13H17N5O3, and its molecular weight is approximately 291.31 g/mol .
Synthesis and Preparation
The synthesis of 8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. These processes often include condensation reactions and cyclization steps to form the imidazole and purine rings. Detailed synthesis protocols may vary depending on the starting materials and desired yield.
Biological Activity and Potential Applications
While specific biological activity data for this compound is limited, its structural similarity to other imidazole derivatives suggests potential applications in medicinal chemistry. Compounds within this class have shown promise in various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial activities. The hydroxypropyl side chain may influence its interaction with biological targets, such as enzymes or receptors, potentially modulating cellular signaling pathways.
Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 8-(3-hydroxypropyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C13H17N5O3 | Hydroxypropyl side chain |
| 3-benzyl-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C20H23N5O3 | Benzyl substitution |
| 8-(3-(benzyl(methyl)amino)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | C21H26N6O2 | Benzyl(methyl)amino propyl side chain |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume